CEP-32496, also known as Agerafenib or RXDX-105, is a synthetic small molecule kinase inhibitor. [, ] It is classified as a potent and orally active inhibitor of the mutated v-raf murine sarcoma viral oncogene homolog B1 (BRAFV600E). [, ] This mutation is commonly found in various cancers, including melanoma, papillary thyroid carcinoma, and colorectal cancer. [, ] CEP-32496's primary role in scientific research is as a tool for studying BRAFV600E-driven cancers and exploring its potential as a therapeutic target. [, , , ]
CEP-32496 was synthesized at Ambit Biosciences Corporation, which is known for its work in developing targeted cancer therapies. The synthesis process and pharmacological evaluation of this compound have been documented in various scientific publications, highlighting its efficacy and safety profile in both in vitro and in vivo settings.
CEP-32496 falls under the category of small molecule inhibitors and is classified as a quinazoline derivative. It is specifically designed to inhibit the activity of mutant BRAF kinases, which play a critical role in cell signaling pathways that promote tumor growth and survival.
The synthesis of CEP-32496 involves several key steps, primarily focusing on the formation of a urea linkage between a quinazoline moiety and an isoxazole derivative. The synthesis pathway typically includes:
The detailed synthetic route has been optimized to achieve high yields and purity. The use of various reagents and solvents during the synthesis has been documented, ensuring reproducibility and efficiency.
CEP-32496 has a complex molecular structure characterized by its quinazoline backbone fused with an isoxazole ring and a urea group. The structural formula can be represented as follows:
Key structural features include:
CEP-32496 participates in various chemical reactions primarily involving its interaction with target kinases. These reactions can be categorized into:
The compound's binding affinity has been quantified using techniques such as surface plasmon resonance and biochemical assays, revealing low nanomolar inhibition constants.
The mechanism by which CEP-32496 exerts its antitumor effects involves:
Studies have demonstrated that CEP-32496 effectively reduces phosphorylated extracellular signal-regulated kinase levels in treated cells, confirming its action on the targeted signaling pathway.
Relevant analyses have shown that CEP-32496 maintains high purity (>98%) after synthesis, making it suitable for clinical applications.
CEP-32496 has significant potential in cancer therapy due to its selective inhibition of mutant BRAF kinases. Its applications include:
CEP-32496 (Agerafenib/RXDX-105) achieves high selectivity for the BRAF(V600E) oncoprotein through precise molecular interactions. The compound’s quinazoline-oxyphenyl-urea scaffold binds within the ATP-binding pocket of BRAF(V600E), forming a critical salt bridge between its urea moiety and the glutamate residue at position 600 (substituted from valine in wild-type BRAF). This interaction is sterically unfeasible in wild-type BRAF due to the shorter hydrophobic valine side chain [1] [6]. Additionally, the compound’s dimethoxyquinazoline group occupies a hydrophobic pocket adjacent to the ATP-binding site, further stabilizing its binding. Structural analyses reveal a dissociation constant (Kd) of 14 nM for BRAF(V600E) versus 36 nM for wild-type BRAF, demonstrating ≈2.6-fold enhanced affinity for the mutant kinase [3] [7]. This preferential binding disrupts the active conformation of the V600E mutant, which normally exhibits 480-fold higher basal kinase activity than wild-type BRAF [6].
Table 1: Structural Elements Governing CEP-32496-BRAF(V600E) Interaction
Structural Element | Role in Selectivity | Effect on Binding Affinity |
---|---|---|
Urea moiety | Forms salt bridge with Glu600 | Contributes ≈60% of binding energy |
Dimethoxyquinazoline | Occupies hydrophobic pocket | Enhances dwell time by 3.2-fold vs. WT |
Trifluoromethylisoxazole | Stabilizes compound orientation | Reduces dissociation rate by 40% |
Beyond BRAF(V600E), CEP-32496 exhibits multi-kinase activity with distinct pharmacological implications. The compound potently inhibits both wild-type BRAF (Kd = 36 nM) and CRAF (Kd = 39 nM), enabling suppression of RAF dimer-mediated resistance mechanisms [2] [7]. However, its kinase inhibition profile extends to several off-target receptors:
Notably, this polypharmacology may contribute to both therapeutic benefits (e.g., anti-angiogenic effects via VEGFR2 inhibition) and potential toxicity risks. Crucially, CEP-32496 spares key nodes of the MAPK pathway downstream of RAF, evidenced by Kd values >7,000 nM for MEK and ERK kinases [7].
Table 2: Kinase Inhibition Profile of CEP-32496
Kinase Target | Classification | Kd or IC50 (nM) | Biological Implication |
---|---|---|---|
BRAF(V600E) | Primary target | 14 | Direct oncogene inhibition |
Wild-type BRAF | RAF isoform | 36 | Prevents paradoxical activation |
CRAF | RAF isoform | 39 | Suppresses dimer-driven resistance |
c-Kit | Off-target | 2 | Potential activity in GIST |
VEGFR2 | Off-target | 8 | Anti-angiogenic effects |
MEK1 | Downstream kinase | 7,100 | Negligible inhibition |
CEP-32496 induces time-dependent suppression of MAPK/ERK signaling cascades in BRAF(V600E)-mutant cells. In A375 melanoma cells, treatment reduces phosphorylated MEK (pMEK) by 85% within 2 hours (IC50 = 78 nM) and achieves near-complete ERK phosphorylation (pERK) ablation by 24 hours [1] [2]. Pharmacodynamic studies in Colo-205 xenografts demonstrate sustained pathway inhibition (>90% pMEK reduction) for 8–12 hours post-oral administration (30 mg/kg), correlating with tumor regression [2].
The compound’s impact extends beyond canonical pathway suppression:
Mathematical modeling of BRAF(V600E)-MEK-ERK dynamics confirms that CEP-32496 shifts signaling from ultrasensitive (switch-like) to graded response modes, reducing the system’s resilience to pathway reactivation [9].
CEP-32496 exhibits >35-fold selectivity for BRAF(V600E)-mutant cells versus wild-type counterparts:
In BRAF(V600E) colorectal cancer models, however, efficacy is attenuated by EGFR feedback activation. Pretreatment with EGFR-blocking antibodies restores sensitivity, reducing the IC50 of CEP-32496 from >1,000 nM to 86 nM [10]. This mechanistic insight underpins current clinical strategies combining BRAF and EGFR inhibitors in colorectal cancer.
Table 3: Cellular Responses to CEP-32496 by BRAF Status
Parameter | BRAF(V600E) Mutant Cells | BRAF Wild-Type Cells |
---|---|---|
Proliferation IC50 | 60–228 nM | 669–6,631 nM |
pERK suppression | >90% at 100 nM | <30% at 1,000 nM |
Apoptosis induction | 70–80% at 72h | 5–15% at 72h |
Primary resistance factor | EGFR feedback (CRC) | RAS/RTK redundancy |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1